molecular formula C14H8F6O4S B157053 Bis[4-(trifluoromethoxy)phenyl] sulphone CAS No. 1735-37-1

Bis[4-(trifluoromethoxy)phenyl] sulphone

Cat. No.: B157053
CAS No.: 1735-37-1
M. Wt: 386.27 g/mol
InChI Key: YNWANXHSJBKIAZ-UHFFFAOYSA-N
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Description

Bis[4-(trifluoromethoxy)phenyl] sulphone (CAS: 6141-98-6) is a diaryl sulfone compound featuring two 4-(trifluoromethoxy)phenyl groups attached to a central sulfone group (-SO₂-). The trifluoromethoxy (-OCF₃) substituent at the para position of the aryl rings confers unique electronic and steric properties, enhancing its utility in pharmaceuticals, polymer chemistry, and agrochemicals. Its structural attributes, such as high thermal stability and lipophilicity, make it distinct from other sulfone derivatives .

Properties

CAS No.

1735-37-1

Molecular Formula

C14H8F6O4S

Molecular Weight

386.27 g/mol

IUPAC Name

1-(trifluoromethoxy)-4-[4-(trifluoromethoxy)phenyl]sulfonylbenzene

InChI

InChI=1S/C14H8F6O4S/c15-13(16,17)23-9-1-5-11(6-2-9)25(21,22)12-7-3-10(4-8-12)24-14(18,19)20/h1-8H

InChI Key

YNWANXHSJBKIAZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F

Canonical SMILES

C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F

Other CAS No.

1735-37-1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(4-(trifluoromethoxy)phenyl) sulphone typically involves the Friedel-Crafts acylation of trifluoromethoxybenzene derivatives. This reaction is carried out using a fluorinated catalyst system such as HF-BF3 to avoid halogen exchange reactions that can occur with chlorinated Lewis acids like AlCl3 . The reaction conditions are generally mild, with low temperature and pressure, resulting in high yields and para-regioselectivity.

Industrial Production Methods: Industrial production of bis(4-(trifluoromethoxy)phenyl) sulphone follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and yield. The process involves careful control of temperature, pressure, and reagent concentrations to achieve the desired product with minimal by-products.

Chemical Reactions Analysis

Types of Reactions: Bis[4-(trifluoromethoxy)phenyl] sulphone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic substitution: Common reagents include nucleophiles like thiols and amines, with conditions involving mild bases or acids.

    Oxidation: Reagents such as hydrogen peroxide or peracids are used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Coupling reactions: Palladium catalysts and boron reagents are commonly used under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with thiols can yield thioethers, while oxidation can produce sulfoxides or sulfones.

Scientific Research Applications

Chemistry: Bis[4-(trifluoromethoxy)phenyl] sulphone is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions .

Biology and Medicine: The compound’s unique chemical properties make it a valuable tool in medicinal chemistry for the development of pharmaceuticals. It is used in the synthesis of drug candidates with potential therapeutic applications .

Industry: In the industrial sector, bis(4-(trifluoromethoxy)phenyl) sulphone is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of bis(4-(trifluoromethoxy)phenyl) sulphone involves its interaction with molecular targets through nucleophilic substitution and coupling reactions. The trifluoromethoxy groups enhance the compound’s electrophilicity, facilitating its reaction with nucleophiles. The sulfone group can participate in redox reactions, altering the compound’s chemical properties and enabling its use in various applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfone Compounds

Structural and Physicochemical Properties

The table below compares Bis[4-(trifluoromethoxy)phenyl] sulphone with three structurally analogous diaryl sulfones:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
This compound 6141-98-6 C₁₄H₈F₆O₄S 426.27 Not reported -OCF₃ (para) on both aryl rings
Bis(4-fluorophenyl) sulfone 383-29-9 C₁₂H₈F₂O₂S 254.25 98–100 -F (para) on both aryl rings
Bis(4-nitrophenyl) sulfone 1156-50-9 C₁₂H₈N₂O₆S 308.26 245–247 -NO₂ (para) on both aryl rings
4-Chlorophenyl phenyl sulfone 80-00-2 C₁₂H₉ClO₂S 252.72 94–96 -Cl (para) on one aryl ring

Key Observations :

  • Molecular Weight : The trifluoromethoxy derivative has the highest molecular weight due to the bulky -OCF₃ groups, which also increase steric hindrance and lipophilicity .
  • Melting Points : Bis(4-nitrophenyl) sulfone exhibits the highest melting point (245–247°C), attributed to strong dipole-dipole interactions from nitro groups. This compound’s melting point is unreported but likely lower due to reduced crystallinity from -OCF₃’s electron-withdrawing nature .
Tyrosinase Inhibition
  • This compound : Demonstrates enhanced tyrosinase inhibitory activity compared to phenyl or naphthyl-substituted analogs. The -OCF₃ group increases electron withdrawal, stabilizing enzyme-inhibitor interactions .
  • Bis(4-fluorophenyl) sulfone : Lower activity due to weaker electron-withdrawing effects of -F compared to -OCF₃ .
Polymer Chemistry
  • This compound : Acts as a precursor for initiators in atom transfer radical polymerization (ATRP). Its derivatives yield polymethylmethacrylate (PMMA) with higher hardness than pure PMMA due to sulfone-induced crosslinking .
  • Bis(4-nitrophenyl) sulfone : A chemical intermediate in high-temperature reactions but less favored in polymers due to nitro group instability .

Thermal and Chemical Stability

  • Thermal Degradation : this compound’s trifluoromethoxy groups enhance thermal stability, as fluorine’s high bond dissociation energy resists degradation. This contrasts with Bis(4-nitrophenyl) sulfone, where nitro groups decompose at elevated temperatures .

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